N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21500599
InChI: InChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

CAS No.:

Cat. No.: VC21500599

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide -

Specification

Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
Standard InChI InChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25)
Standard InChI Key CCUGIPKHHPWOFB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Introduction

Chemical Structure and Properties

Molecular Identification

ParameterValue
Molecular FormulaC21H22N4O3S
Molecular Weight410.5 g/mol
IUPAC NameN-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide
PubChem CID1010213
Vendor Catalog IDVC21500599

Structural Representations

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide can be represented using various chemical notation systems that capture its structural details in formats suitable for computational analysis and database searching. The Standard International Chemical Identifier (InChI) provides a comprehensive linear representation of the compound's structure: InChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25). This notation uniquely defines the compound's connectivity, stereochemistry, isotopic composition, and charge state. The corresponding Standard InChIKey, CCUGIPKHHPWOFB-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the InChI, facilitating rapid database searches and compound identification.

The SMILES (Simplified Molecular Input Line Entry System) notation offers another standardized representation: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C. This linear format encodes the molecular structure in a human-readable string that computer systems can interpret to reconstruct the chemical structure with accuracy. These notations collectively provide researchers with standardized ways to communicate and process this compound's structural information across different research platforms and databases.

Table 2: Chemical Structure Representations

RepresentationValue
Standard InChIInChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25)
Standard InChIKeyCCUGIPKHHPWOFB-UHFFFAOYSA-N
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C
Canonical SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Structural Features Analysis

The molecular architecture of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide encompasses several distinct structural components that contribute to its chemical properties and potential biological activity. The compound features a 4,6-dimethyl-2-pyrimidinyl group, which is a nitrogen-containing heterocyclic system with two methyl substituents at positions 4 and 6. This pyrimidine moiety is connected through an amino linkage to a sulfonyl group, forming a sulfonamide functional group that serves as a key pharmacophore in many bioactive compounds. The sulfonamide group links to a para-substituted phenyl ring, which in turn connects to a 3-phenylpropanamide segment through an amide bond.

Biological Activity and Applications

Research Applications

Beyond potential therapeutic applications, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide may serve valuable roles in various research contexts. The compound's availability from chemical suppliers specifically for early discovery researchers suggests its utility in exploratory studies . Such complex organic molecules are often used as chemical probes to investigate biological systems, serving as tools to study specific proteins, pathways, or cellular processes. The compound's structural features might enable selective interactions with particular biological targets, potentially providing insights into their function and regulation.

In medicinal chemistry research, compounds like N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide often serve as starting points for the development of focused compound libraries through systematic structural modifications. These libraries can then be screened against various biological targets to identify structure-activity relationships and discover novel lead compounds for drug development. Additionally, the compound might find applications in chemical biology studies aimed at understanding fundamental biological processes through the use of small molecule modulators. The combination of multiple pharmacophores within a single molecule creates a unique chemical entity that could interact with biological systems in ways that simpler compounds cannot, potentially revealing new biological insights.

Comparative Analysis

Related Compounds

Examining related compounds provides context for understanding the potential properties and applications of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide. One structurally related compound identified in the literature is N-(4-([(4,6-Dimethyl-2-pyrimidinyl)(methyl)amino]sulfonyl)phenyl)-2,2,3,3,3-pentafluoropropanamide (CAS: 74474-89-8) . This compound shares the core 4,6-dimethyl-2-pyrimidinyl and phenylsulfonamide structural elements but differs in two significant aspects: it contains an additional methyl group on the sulfonamide nitrogen, creating an N-methylsulfonamide, and it features a 2,2,3,3,3-pentafluoropropanamide group instead of the 3-phenylpropanamide found in our target compound . These structural differences would likely result in distinct physicochemical properties and biological activities.

Another related compound from the available literature is 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide. While this compound contains a sulfonamide functional group similar to that in our target compound, it differs substantially in other structural features, incorporating a 5-methylisoxazole heterocycle instead of a 4,6-dimethylpyrimidine and featuring a different substitution pattern on the benzene ring. These structural variations illustrate the diversity of sulfonamide-containing compounds and the potential for modulating biological activity through systematic structural modifications.

Table 3: Comparison of Related Sulfonamide Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamideC21H22N4O3S410.54,6-dimethylpyrimidine, primary sulfonamide, 3-phenylpropanamide
N-(4-([(4,6-Dimethyl-2-pyrimidinyl)(methyl)amino]sulfonyl)phenyl)-2,2,3,3,3-pentafluoropropanamideC16H15F5N4O3S 438.37 4,6-dimethylpyrimidine, N-methylsulfonamide, pentafluoropropanamide
3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamideNot specifiedNot specified5-methylisoxazole, primary sulfonamide, 3-chlorobenzene

Structural Class Analysis

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide belongs to several important structural classes in medicinal chemistry, each associated with distinct biological activities and applications. As a sulfonamide derivative, the compound shares structural similarities with historically significant antibacterial agents such as sulfanilamide and sulfamethoxazole. The sulfonamide functional group (-SO2NH-) has been extensively exploited in drug design due to its ability to act as a non-hydrolyzable isostere of the carboxylic acid group and its capacity to form hydrogen bonds with biological targets. This structural feature is present in drugs spanning multiple therapeutic areas, including antibacterials, diuretics, antidiabetics, and anticonvulsants.

Research Status and Future Directions

Current Research Status

The current research status of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide appears to be in the early discovery phase, based on the available literature. The compound is listed in chemical databases such as PubChem and is available from chemical suppliers like Vulcan Chem and Sigma-Aldrich , indicating some level of research interest. Sigma-Aldrich's description of providing such products to "early discovery researchers as part of a collection of rare and unique chemicals" suggests that this compound may be primarily utilized in exploratory research rather than in advanced drug development stages. The limited published information specifically addressing this compound's properties and applications indicates that comprehensive characterization and biological evaluation may still be pending.

Despite the limited specific information about this exact compound, the research context can be inferred from studies on structurally related compounds. Sulfonamide derivatives, particularly those incorporating heterocyclic systems like pyrimidines, have been extensively investigated for their biological activities. The ongoing research interest in such compounds stems from their potential applications across multiple therapeutic areas and their established history in drug development. The presence of this compound in chemical databases and commercial catalogs suggests that it may represent either a deliberate design targeting specific biological activities or an intermediate in the synthesis of more complex molecules.

Research Challenges

Biological evaluation of such compounds presents additional challenges, including potential issues with solubility and pharmacokinetic properties due to the compound's complex structure and multiple functional groups. The presence of both hydrophilic (sulfonamide, amide) and hydrophobic (phenyl rings) regions creates a complex physicochemical profile that may affect absorption, distribution, metabolism, and excretion characteristics. Additionally, the multi-functional nature of the molecule might lead to interactions with multiple biological targets, complicating the interpretation of biological assay results and potentially introducing concerns about selectivity and off-target effects.

Future Research Directions

Future research on N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide could explore several promising directions to better understand its properties and potential applications. Comprehensive physicochemical characterization would establish fundamental properties such as solubility in various media, lipophilicity, pKa values, and stability under different conditions. These parameters would inform subsequent biological evaluation and formulation development. Structural studies using techniques such as X-ray crystallography could determine the three-dimensional conformation of the molecule, providing insights into its potential binding interactions with biological targets.

Biological screening against diverse targets would help identify potential areas of application. Initial screening might include antimicrobial assays (given the sulfonamide structure), anti-inflammatory assays, enzyme inhibition panels, and cell-based phenotypic screens to identify activities that warrant further investigation. Structure-activity relationship studies involving the synthesis and testing of structural analogs would help identify which structural features are essential for activity and which can be modified to optimize properties. Computational studies, including molecular docking and molecular dynamics simulations, could predict potential binding modes with specific targets and guide the rational design of improved analogs. These multi-faceted research approaches would collectively advance our understanding of this compound and potentially lead to valuable applications in drug discovery or other fields.

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